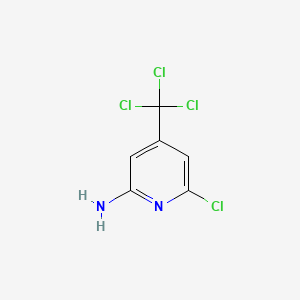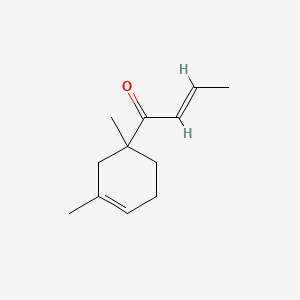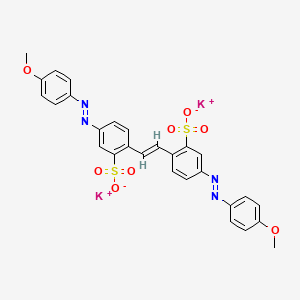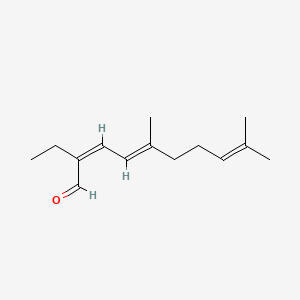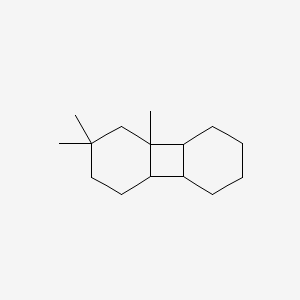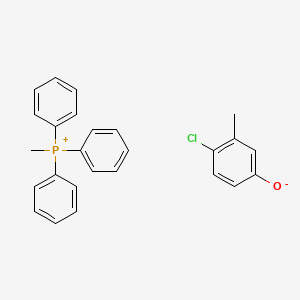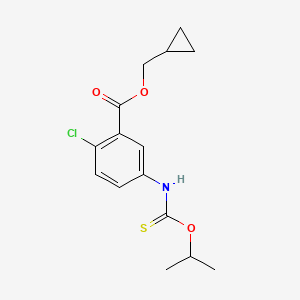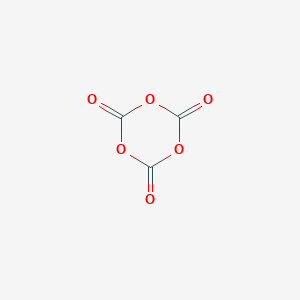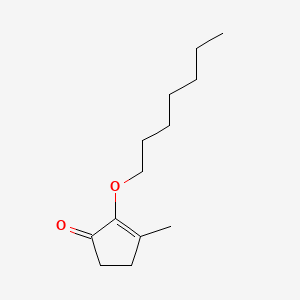
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound with the molecular formula C21H14BrN3O3 This compound is characterized by the presence of an anthracene core substituted with amino, bromo, and benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of anthracene followed by nitration and subsequent reduction to introduce the amino groups. The final step involves the coupling of the brominated anthracene derivative with 2-aminobenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Aplicaciones Científicas De Investigación
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-2-anthryl)benzamide
- 2-Amino-N-(4-amino-3-chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- 2-Amino-N-(4-amino-3-iodo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Uniqueness
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or iodine, which may exhibit different chemical and biological properties .
Propiedades
Número CAS |
71411-91-1 |
|---|---|
Fórmula molecular |
C21H14BrN3O3 |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
2-amino-N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H14BrN3O3/c22-13-9-15(25-21(28)12-7-3-4-8-14(12)23)16-17(18(13)24)20(27)11-6-2-1-5-10(11)19(16)26/h1-9H,23-24H2,(H,25,28) |
Clave InChI |
YHYAQHDHPRUMPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC(=O)C4=CC=CC=C4N)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


